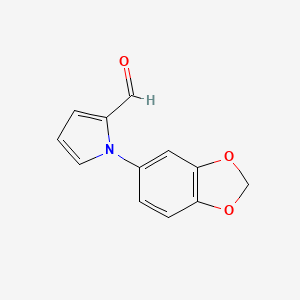

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a benzodioxole moiety fused to a pyrrole ring with an aldehyde functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-1H

生物活性

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and psychopharmacology. This compound features a unique chemical structure that combines a pyrrole ring with a benzodioxole moiety, which may impart distinctive properties and interactions with biological systems.

The compound's structure includes:

- A pyrrole ring that contributes to its reactivity.

- A formyl group at the 2-position of the pyrrole, enhancing its biological activity.

This combination allows for various interactions with cellular targets, influencing pathways related to cell growth and apoptosis.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Synthesis and Evaluation : The compound has been synthesized via Pd-catalyzed C-N cross-coupling methods. Its derivatives have been tested against various cancer cell lines, including CCRF-CEM and MIA PaCa-2. The most promising derivatives showed IC50 values ranging from 328 to 644 nM , indicating potent activity against these cell lines.

- Mechanism of Action : Some derivatives were found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This suggests that the compound may interfere with critical cellular processes necessary for cancer cell proliferation.

Psychopharmacological Effects

In psychopharmacology, this compound is categorized as an entactogen , similar to MDMA. It is reported to produce experiences of emotional openness and empathy. This property highlights its potential therapeutic applications in treating mood disorders or enhancing emotional well-being.

Neurological Applications

There is ongoing research into the compound's potential as a therapeutic agent for Alzheimer’s disease . Preliminary studies suggest it may influence neuroprotective pathways, although further investigation is required to establish its efficacy and mechanism of action in this context.

Case Studies

Several studies have focused on the biological activity of this compound:

- Anticancer Study : A recent study evaluated a series of compounds derived from this structure for their ability to inhibit cancer cell proliferation across multiple lines. The results indicated that certain derivatives not only inhibited growth but also induced apoptosis through specific signaling pathways.

- Psychopharmacological Research : Clinical observations have noted that compounds similar to this compound can enhance social behavior and emotional connectivity in controlled settings, suggesting potential applications in therapy for social anxiety disorders.

Structure-Activity Relationship (SAR)

Molecular docking studies have been conducted to understand the interactions between this compound and its biological targets. The unique structural features of this compound enhance its binding affinity to specific receptors involved in cancer progression and neurodegeneration.

| Compound Derivative | IC50 (nM) | Target Cell Line | Mechanism |

|---|---|---|---|

| Derivative A | 328 | CCRF-CEM | Apoptosis induction |

| Derivative B | 644 | MIA PaCa-2 | Cell cycle arrest |

科学的研究の応用

Anticancer Research

Overview : The compound has been utilized in the design and synthesis of novel anticancer agents. Researchers have synthesized a series of derivatives incorporating the 1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde structure and evaluated their efficacy against various cancer cell lines.

Methodology :

- Synthesis : The compound was synthesized through a palladium-catalyzed C-N cross-coupling reaction.

- Evaluation : The anticancer activity was assessed using IC50 values against cell lines such as CCRF-CEM and MIA PaCa-2.

Results :

- Notable derivatives exhibited IC50 values ranging from 328 to 644 nM.

- One derivative caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cells, highlighting its potential as an effective anticancer agent.

Psychopharmacology

Overview : In psychopharmacology, this compound is being studied for its entactogenic properties. These properties are similar to those observed in substances like 3,4-Methylenedioxymethamphetamine (MDMA), which promote emotional openness and empathy.

Implications : The compound's ability to enhance emotional experiences may have therapeutic applications in treating mood disorders and enhancing interpersonal relationships.

Neurology

Overview : Research indicates that this compound may have therapeutic potential for neurodegenerative diseases such as Alzheimer’s disease.

Mechanism of Action :

- Studies suggest that its derivatives can interact with specific cellular targets involved in neuronal health.

- Molecular docking studies have been employed to predict these interactions, providing insights into the structure-activity relationships that govern its biological effects.

Comparative Analysis of Biological Activities

| Application Field | Mechanism of Action | Key Findings |

|---|---|---|

| Oncology | Induces apoptosis and cell cycle arrest | IC50 values between 328 - 644 nM against cancer cell lines |

| Psychopharmacology | Enhances emotional experiences | Similar effects to MDMA; potential for mood disorder treatment |

| Neurology | Interaction with neuronal targets | Potential therapeutic agent for Alzheimer’s disease |

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-7-10-2-1-5-13(10)9-3-4-11-12(6-9)16-8-15-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKANGSJBQWJSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401682 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383147-55-5 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。